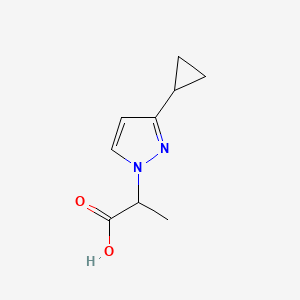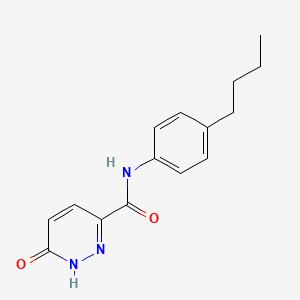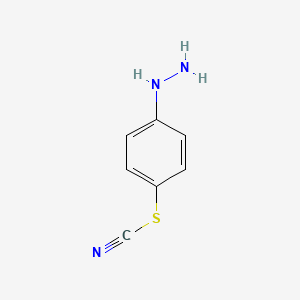![molecular formula C19H19N3O B2487652 3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile CAS No. 2415471-23-5](/img/structure/B2487652.png)
3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic organic or amino acid precursors. These processes might include condensation, alkylation, and cyclization steps, each tailored to introduce specific functional groups or to build the piperazine and benzonitrile frameworks (Gein et al., 2006), (Farag et al., 1996).
Molecular Structure Analysis
Structural analyses, typically involving spectroscopic methods like NMR and IR, confirm the architecture of these molecules, detailing the arrangement of benzyl, piperazinyl, and nitrile groups. X-ray crystallography may further elucidate the molecular conformation and intermolecular interactions (Rajesh et al., 2010).
Chemical Reactions and Properties
Compounds in this category react through mechanisms common to nitriles and piperazines, including nucleophilic substitution and addition reactions. Their chemical properties are influenced by substituents on the piperazine and benzonitrile groups, affecting reactivity and potential biological activity (Koroleva et al., 2012).
Physical Properties Analysis
Physical characteristics such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the compound's molecular structure and functional groups (Belhouchet et al., 2012).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. These properties are essential for predicting the compound's behavior in chemical reactions and in biological systems (Pathak et al., 2006).
Scientific Research Applications
Biological Activity and Pharmaceutical Development
DNA Interaction and Biological Staining : Compounds similar in structure, such as minor groove binders and benzoxazepine derivatives, have been identified for their strong binding to DNA, with applications ranging from biological staining to potential therapeutic agents due to their specific interactions with DNA sequences (Issar & Kakkar, 2013) source.
Antimicrobial Properties : Chromones and their derivatives, which share a benzonitrile moiety, have been studied for their antioxidant and antimicrobial properties. These compounds have shown potential in neutralizing active oxygen species and inhibiting microbial growth, suggesting applications in treating diseases caused by oxidative stress and infections (Yadav et al., 2014) source.
Chemical Synthesis and Analysis
Synthetic Methodologies : Research on the synthesis of complex molecules, including biphenyl derivatives, has led to the development of novel methodologies that might be applicable to synthesizing compounds like "3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile." These methods aim at improving yield, simplifying procedures, and minimizing environmental impact (Qiu et al., 2009) source.
Drug Impurities and Pharmaceutical Analysis : The identification and synthesis of pharmaceutical impurities play a crucial role in drug development and quality control. Studies focusing on proton pump inhibitors and related compounds provide insights into analytical methods and implications for drug safety and efficacy (Saini et al., 2019) source.
Mechanism of Action
Target of Action
Similar compounds such as piperazine derivatives have been reported to exhibit a wide range of biological activities . They have been used as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can interact with various targets to exert their effects . For instance, some piperazine derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
For example, some piperazine derivatives have been found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
properties
IUPAC Name |
3-[(4-benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-12-17-7-4-8-18(11-17)13-21-9-10-22(19(23)15-21)14-16-5-2-1-3-6-16/h1-8,11H,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYQCIXKUNUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC(=CC=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)






![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)